D-Erythro-chloramphenicol
Description
Historical Discovery and Initial Characterization of Chloramphenicol (B1208) Stereoisomers
Chloramphenicol was first isolated from the soil bacterium Streptomyces venezuelae in 1947. nih.gov Shortly after, in 1949, a team of researchers at Parke-Davis, including Mildred Rebstock, successfully determined its chemical structure and accomplished its complete chemical synthesis. oup.com This was a landmark achievement, as chloramphenicol became the first antibiotic to be produced commercially by a synthetic route rather than by fermentation.
From the outset of its synthesis, the critical role of stereochemistry was apparent. The synthetic processes yielded a mixture of isomers, necessitating a resolution step to isolate the biologically active form. Early characterization revealed that only one of the four possible stereoisomers, the D-threo configuration (also designated as (1R,2R)-chloramphenicol), possessed significant antibacterial properties. researchgate.netpioneerpublisher.com The other three isomers, including D-erythro-chloramphenicol, were found to be essentially inactive against bacteria. nih.gov
Academic Rationale for In-Depth Research on this compound
The primary motivation for studying this compound and the other "inactive" isomers is to fundamentally understand the structure-activity relationship (SAR) of this antibiotic class. By comparing the inert structure of the D-erythro isomer with the active D-threo form, scientists can precisely delineate the steric and conformational requirements for potent antibacterial activity. annualreviews.org
Furthermore, research into these isomers provides critical insights into the molecular basis of bacterial resistance. For example, studies on the stereoselective metabolism by enzymes like chloramphenicol acetyltransferase—a common resistance mechanism—demonstrate that these enzymes can selectively modify the D-threo isomer while leaving others untouched. researchgate.net This highlights the co-evolution of bacterial targets and resistance mechanisms with the specific shape of the active antibiotic.
Finally, investigating the toxicology of individual stereoisomers is essential. anses.fr Understanding whether the inactive isomers, which could be present as impurities in manufacturing, contribute to the known adverse effects of chloramphenicol is a key safety consideration. Research into the distinct biological interactions of isomers like this compound, even if they lack antimicrobial effects, helps to build a complete profile of the drug and its analogues. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224457 | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7387-98-6 | |
| Record name | D-erythro-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7387-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-erythro-Chloramphenicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Principles and Configuration of D Erythro Chloramphenicol
Chiral Centers and Stereoisomeric Forms of Chloramphenicol (B1208)
Chloramphenicol possesses two chiral carbon atoms, which are asymmetric centers within its molecular structure. chiralpedia.comresearchgate.net The presence of these two stereocenters means that chloramphenicol can exist in four possible stereoisomeric forms. chiralpedia.comoup.com These isomers are categorized into two pairs of enantiomers. oup.com The relationships between these isomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). oup.com
The four stereoisomers are designated based on the configuration at the two chiral centers, often referred to as (1R,2R), (1S,2S), (1R,2S), and (1S,2R). researchgate.net The biologically active form of chloramphenicol is the (1R,2R) stereoisomer, also known as D-threo-chloramphenicol. nih.gov However, the focus of this article, D-Erythro-chloramphenicol, corresponds to the (1S,2R) configuration. cymitquimica.comclearsynth.com The other two stereoisomers are the L-threo ((1S,2S)) and L-erythro ((1R,2S)) forms. oup.com It is the specific D-erythro configuration that is of interest here, despite not being the active antibacterial agent. researchgate.net
Fischer Projection and Nomenclature of Erythro and Threo Isomers
The terms "erythro" and "threo" are used to describe the relative stereochemistry of molecules with two adjacent chiral centers. This nomenclature originates from the four-carbon sugars, erythrose and threose. chiralpedia.comchemistrysteps.com In a Fischer projection, if two identical or similar groups on the adjacent chiral carbons are on the same side, the isomer is termed "erythro". chiralpedia.comdoubtnut.comlibretexts.org Conversely, if these groups are on opposite sides, the isomer is designated as "threo". chiralpedia.comdoubtnut.comlibretexts.org
For chloramphenicol, the key functional groups attached to the chiral carbons are a hydroxyl group (-OH) and a hydrogen atom (-H) on one, and a p-nitrophenyl group and a dichloroacetamido group on the other. When represented in a Fischer projection, the erythro isomers have the hydroxyl groups on the same side of the carbon chain, while the threo isomers have them on opposite sides. The D- and L- designations are determined by the configuration of the chiral center furthest from the most oxidized carbon.
Structural Representation of the D-Erythro Configuration
The D-Erythro configuration of chloramphenicol has the IUPAC name 2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide. cymitquimica.comclearsynth.com This nomenclature precisely defines the spatial arrangement of the atoms. The "(1S,2R)" designation indicates the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog priority rules.
The structure consists of a p-nitrophenyl group attached to a propan-1,3-diol backbone. The amide group, specifically a dichloroacetamide, is attached to the second carbon of this propane (B168953) chain. The "erythro" designation signifies that in the Fischer projection, the hydroxyl groups on carbons 1 and 2 are on the same side. The "D" designation in this context relates to the stereochemistry relative to D-glyceraldehyde.
Below is a data table summarizing the stereoisomers of chloramphenicol:
| Stereoisomer | Configuration | Relationship to D-Erythro |
| This compound | (1S,2R) | - |
| L-Erythro-chloramphenicol | (1R,2S) | Enantiomer |
| D-Threo-chloramphenicol | (1R,2R) | Diastereomer |
| L-Threo-chloramphenicol | (1S,2S) | Diastereomer |
This table is generated based on the principles of stereochemistry and the known configurations of chloramphenicol isomers.
Conformational Analysis and Stereochemical Stability
The three-dimensional conformation of this compound is crucial for its properties. The molecule is not rigid and can adopt various conformations due to rotation around its single bonds. The relative stability of these conformers is influenced by steric hindrance and intramolecular hydrogen bonding.
The stability of the different stereoisomers of chloramphenicol varies. While the D-threo isomer is the biologically active form, the relative thermodynamic stabilities of the erythro and threo isomers can be influenced by the solvent and other environmental factors. The orientation of the bulky p-nitrophenyl group and the dichloroacetyl group, along with the hydroxyl groups, dictates the preferred conformation. Intramolecular hydrogen bonding between the hydroxyl groups and the amide or nitro groups can play a significant role in stabilizing certain conformations. Research into the specific conformational preferences and the energy barriers between different conformers of this compound provides a deeper understanding of its chemical behavior.
Chemical Synthesis and Stereoselective Production of D Erythro Chloramphenicol
Early Total Synthesis Routes for Chloramphenicol (B1208) and Challenges in Stereocontrol
The first total synthesis of chloramphenicol was a landmark achievement in organic chemistry. However, these early routes were often lengthy and lacked precise stereocontrol, typically resulting in a mixture of all four possible stereoisomers (D/L-threo and D/L-erythro). A key challenge was the creation of the two contiguous stereocenters at C1 and C2 of the propanediol (B1597323) backbone with the correct relative and absolute configuration.
The initial synthetic approaches often involved the condensation of p-nitrobenzaldehyde with a glycine (B1666218) equivalent, followed by reduction and acylation. These methods did not effectively control the diastereoselectivity, leading to a mixture of threo and erythro diastereomers. These diastereomeric pairs then had to be separated, often by tedious fractional crystallization. Subsequently, the desired racemic threo pair had to be resolved into its individual enantiomers to isolate the active D-threo isomer. This process was inefficient, with a significant portion of the synthetic material being the undesired stereoisomers, including the D-erythro form. The complexity and low yield of the target isomer highlighted the critical need for stereocontrolled synthetic strategies.
Stereoselective Synthetic Methodologies Targeting D-Erythro-chloramphenicol
To overcome the challenges of early syntheses, chemists developed methods to selectively favor the formation of one diastereomer over another. For the synthesis of this compound, the goal is to achieve a syn-relationship between the hydroxyl and amino groups.
One notable approach is the Evans asymmetric aldol (B89426) reaction, which can be tuned to produce either syn- or anti-adducts. researchgate.net By reacting a chiral 'glycine enolate equivalent' with p-nitrobenzaldehyde, the stereochemical outcome can be directed. The use of specific Lewis acids, such as titanium tetrachloride (TiCl4) in conjunction with a base like DIPEA (N,N-diisopropylethylamine), can influence the diastereomeric ratio, allowing for the targeted synthesis of the syn-adduct, which serves as a precursor to the erythro-configured amino alcohol. researchgate.net This control over the relative stereochemistry was a significant step towards the efficient synthesis of specific diastereomers like this compound.
Enantioselective and Diastereoselective Synthesis Approaches
Modern synthetic chemistry offers powerful tools to control both the relative (syn vs. anti) and absolute (D vs. L) stereochemistry in a single step. These methods often employ chiral catalysts to create the desired stereoisomer with high fidelity.
A prominent strategy involves the asymmetric aldol reaction of isocyanoacetates with p-nitrobenzaldehyde. For instance, the use of a silver(I) oxide (Ag2O) catalyst in combination with a chiral amino phosphine (B1218219) derived from cinchona alkaloids has been shown to be highly enantio- and diastereoselective. researchgate.netrsc.org This method provides a concise route to bioactive compounds with the α-amino-β-hydroxy motif characteristic of chloramphenicol. rsc.org
Another powerful approach utilizes a cinchona alkaloid-derived urea (B33335) catalyst for the aldol reaction, which leads to oxazolidinone gem-diesters with high enantioselectivity. sci-hub.st A subsequent diastereoselective decarboxylation step, which can be performed in a continuous flow system, yields the desired trans-oxazolidinone monoester. sci-hub.st This intermediate possesses the syn-vicinal amino alcohol scaffold required for the erythro configuration. sci-hub.st Hydrolysis and acylation of this intermediate can then complete the synthesis. sci-hub.st The enantiomeric excess (ee) of the key intermediate can often be enhanced to >97% through recrystallization. sci-hub.st
| Catalytic System | Reaction Type | Key Intermediate | Stereoselectivity | Reference |
| TiCl4 / DIPEA | Evans Asymmetric Aldol | Evans syn-adduct | 3:1 diastereomeric ratio (syn:anti) | researchgate.net |
| Ag2O / Cinchona-derived Amino Phosphine | Isocyanoacetate Aldol | Oxazoline derivative | High enantio- and diastereoselectivity | rsc.org |
| Cinchona Alkaloid Urea Catalyst | Aldol Reaction | Oxazolidinone gem-diester | up to 97% ee (after recrystallization) | sci-hub.st |
Enzymatic and Biocatalytic Routes for Stereoisomer Production
Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis for producing chiral molecules. Enzymes, particularly aldolases, are well-suited for creating the amino alcohol core of chloramphenicol.
Threonine aldolases catalyze the reversible aldol condensation between glycine and an aldehyde. The stereochemical outcome is dependent on the specific type of aldolase (B8822740) used. While D-threonine aldolases typically produce the D-threo isomer, L-threonine aldolases (lTA) can also be employed. lTA-catalyzed reactions often exhibit excellent enantioselectivity for the L-configuration at the alpha carbon (>99% ee) but may show low to moderate diastereoselectivity (20–50% de), resulting in the formation of both threo and erythro products. researchgate.net Furthermore, researchers have successfully engineered enzymes to favor specific stereochemical outcomes. A designed enzyme, similar to natural D-threo aldolases, demonstrates complete stereocontrol at the alpha-carbon (D-configuration) and moderate to high selectivity at the beta-carbon, allowing for the synthesis of specific diastereomers. researchgate.net
Microbial biotransformation can also lead to different stereoisomers. Studies have shown that certain microorganisms, such as Caballeronia sp. PC1, can cause the isomerization of D-threo-chloramphenicol at the C2 carbon, leading to the formation of its L-erythro diastereomer (1R,2S-CAP). nih.gov This discovery of a biological isomerization pathway opens up potential new routes for accessing different stereoisomers. nih.gov
| Biocatalyst | Reaction Type | Substrates | Product Stereochemistry | Reference |
| L-Threonine Aldolase (lTA) | Aldol Condensation | Glycine + p-Nitrobenzaldehyde | L-threo (major) and L-erythro (minor) | researchgate.net |
| Designed D-Threonine Aldolase | Aldol Condensation | Glycine + Aromatic Aldehydes | D-configuration at Cα (>99% ee), variable at Cβ (up to 97% de) | researchgate.net |
| Caballeronia sp. PC1 | Isomerization | D-threo-chloramphenicol | L-erythro-chloramphenicol | nih.gov |
Isolation and Purification Techniques for this compound
The effective isolation and purification of this compound from a synthetic reaction mixture or a biotransformation broth are critical to obtaining a pure compound. This process is particularly challenging when other stereoisomers are present. A combination of techniques is typically employed.
Initially, the crude product is often extracted from the aqueous reaction medium or culture filtrate using a hydrophobic polar solvent such as ethyl acetate (B1210297) or butyl acetate. google.com Following extraction and concentration, the separation of diastereomers like the erythro and threo pairs can be achieved by methods that exploit their different physical properties.
Fractional Crystallization: Because diastereomers have different solubilities, repeated recrystallization from a suitable solvent is a classical and effective method for their separation on a large scale. google.com
Chromatography: Column chromatography using a stationary phase like silica (B1680970) gel or alumina (B75360) is a standard laboratory technique for separating compounds with different polarities, which can effectively separate diastereomers. google.com
Solid-Phase Extraction (SPE): For sample clean-up and purification, SPE is a widely used and efficient technique in the analysis of chloramphenicol and its related compounds. inchem.org
Immunoaffinity Chromatography: This highly selective technique uses antibodies that are specific to a particular molecule or a family of related structures, allowing for excellent purification from complex matrices. inchem.org
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable analytical tool for assessing the purity of the final product and can also be used on a preparative scale for the difficult separation of stereoisomers.
The final purity is confirmed by analytical methods, and the structure is verified using spectroscopic techniques.
Molecular Mechanisms of Differential Biological Activities of D Erythro Chloramphenicol
Comparative Analysis of Ribosomal Interaction and Protein Synthesis Inhibition by Chloramphenicol (B1208) Stereoisomers
The primary mechanism of action for chloramphenicol is the inhibition of protein synthesis in bacteria. ontosight.aidrugbank.com This is achieved by binding to the 50S ribosomal subunit, which is a component of the bacterial ribosome responsible for protein synthesis. ontosight.aila.gov Specifically, chloramphenicol blocks the peptidyl transferase step, preventing the formation of peptide bonds between amino acids. drugbank.commedchemexpress.com
The stereochemistry of chloramphenicol is paramount to its antibacterial efficacy. The naturally occurring and most active form is the D-threo isomer. mdpi.comkau.edu.sa The other stereoisomers, including D-erythro-chloramphenicol, are generally considered inactive or significantly less active in inhibiting bacterial protein synthesis. mdpi.comasm.org
Studies have shown that the D-threo isomer binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit. nih.gov This binding site overlaps with the position where the aminoacyl moiety of tRNA would normally bind, thus physically obstructing the elongation of the polypeptide chain. nih.gov The affinity of chloramphenicol for the ribosome is a key determinant of its inhibitory power. Early studies identified two binding sites on the ribosome, a high-affinity site (CAM1) and a low-affinity site (CAM2). mdpi.comnih.gov The CAM1 site is considered to be the primary site for the inhibition of protein synthesis. nih.gov
In contrast, the altered spatial arrangement of the hydroxyl and acylamido groups in the D-erythro isomer likely results in a much lower binding affinity for the ribosomal PTC. This reduced affinity translates to a significantly diminished capacity to inhibit bacterial protein synthesis. For instance, one study indicated that the order of activity against Bacillus species, in terms of preventing growth and suppressing protein synthesis, is D(-)-threo > L(+)-erythro > D(-)-erythro. asm.org
| Stereoisomer | Relative Activity in Protein Synthesis Inhibition |
| D-threo-chloramphenicol | High |
| L-erythro-chloramphenicol | Low |
| This compound | Very Low/Inactive |
| L-threo-chloramphenicol | Inactive |
Investigation of Specific Molecular Targets and Binding Affinities of this compound
While the primary target of the active D-threo-chloramphenicol isomer is the bacterial ribosome, the specific molecular interactions and binding affinities of the D-erythro isomer are less well-defined due to its low antibacterial activity. However, research into chloramphenicol analogues and derivatives provides insights into the structural requirements for binding.
The binding of chloramphenicol to the ribosome is a complex interplay of hydrophobic interactions and hydrogen bonds. annualreviews.org The p-nitrophenyl group of the active isomer is crucial for its activity. kau.edu.sa Modifications to this group, such as replacing the nitro group with other electron-withdrawing groups, can still result in active compounds, as seen with thiamphenicol. kau.edu.saannualreviews.org However, shifting the nitro group from the para-position leads to a loss of activity. kau.edu.sa
The propanediol (B1597323) moiety in the D-threo configuration is essential for proper orientation within the ribosomal binding pocket. kau.edu.sa The two hydroxyl groups and the dichloroacetyl tail all contribute to the binding affinity. For this compound, the different stereochemical arrangement of the hydroxyl groups on the propanediol backbone significantly alters its three-dimensional shape. ontosight.ai This altered conformation likely prevents it from fitting correctly into the narrow binding crevice of the peptidyl transferase center, thus explaining its much lower binding affinity and reduced inhibitory effect.
Potential Sub-inhibitory or Non-antibiotic Biochemical Effects of this compound
Even at concentrations below those required to inhibit bacterial growth, some antibiotics can have various biochemical effects.
Effects on Prokaryotic Cellular Processes Beyond Ribosomal Inhibition
At sub-inhibitory concentrations, chloramphenicol and its isomers can influence various cellular processes in prokaryotes. For example, studies have shown that sub-bactericidal quantities of chloramphenicol isomers can prevent sporulation in Bacillus megaterium and suppress the formation of bacitracin by Bacillus licheniformis. asm.org Interestingly, one study reported that a mixture of the L(+)- and D(-)-erythro isomers was more active than the D(-)-threo form in preventing spore formation. asm.org This suggests that even the less active isomers might have specific effects on certain bacterial processes that are not directly linked to the complete inhibition of protein synthesis. However, a later study contradicted this, indicating the order of activity for these processes is similar to that for growth inhibition: D(-)-threo > L(+)-erythro > D(-)-erythro. asm.org
Furthermore, subinhibitory concentrations of antibiotics that inhibit protein synthesis, including chloramphenicol, have been shown to alter the global transcriptional response in bacteria like Bacillus subtilis. asm.org These changes can affect genes involved in transport, protein synthesis, and metabolism. asm.org
Interactions with Eukaryotic Organelles and Metabolic Pathways (e.g., mitochondrial electron transport inhibition by erythro isomers)
A significant aspect of chloramphenicol's toxicology is its effect on eukaryotic cells, particularly on mitochondria. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes (both are 70S), chloramphenicol can inhibit mitochondrial protein synthesis. jmb.or.krinchem.org This inhibition is a primary cause of the dose-related bone marrow suppression observed with chloramphenicol treatment. inchem.org
The erythro isomers of chloramphenicol have been specifically implicated in the inhibition of mitochondrial function. L-erythro-chloramphenicol has been identified as a potent inhibitor of electron transport in mitochondria. medkoo.com Both chloramphenicol isomers can inhibit the oxidative activity of isolated mitochondria. nih.gov This effect on the mitochondrial respiratory chain is a distinct mechanism from the inhibition of protein synthesis. The inhibition of mitochondrial protein synthesis by D-threo-chloramphenicol can lead to a decrease in the synthesis of essential components of the electron transport chain, such as cytochrome c oxidase. harvard.edu
The effects of chloramphenicol isomers on eukaryotic cells are complex. For instance, D-threo-chloramphenicol at high concentrations can inhibit the synthesis of lipids induced by oxygen in yeast, an effect not shared by the L-isomer. nih.gov Furthermore, chloramphenicol can induce apoptosis in certain eukaryotic cell lines. jmb.or.kr
Structure-Activity Relationship (SAR) Studies on this compound Stereochemistry
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For chloramphenicol, SAR studies have consistently highlighted the critical importance of its stereochemistry. kau.edu.sanih.gov
The key structural features of chloramphenicol that determine its activity are:
The p-Nitrophenyl Group: This group is essential. Replacing it with other aromatic or cyclic systems generally leads to a loss of activity. kau.edu.sa
The Nitro Group: Substitution of the nitro group at the para-position with other groups like -NH2, -OH, or -CN results in inactive compounds. kau.edu.sa
The Propanediol Moiety: The D-(-)-threo configuration of the propanediol backbone is indispensable for antibacterial activity. kau.edu.sa The D-erythro, L-erythro, and L-threo isomers are all significantly less active or inactive. kau.edu.saasm.org
Hydroxyl Groups: The presence and configuration of the hydroxyl groups are critical. Their replacement or modification can abolish activity. kau.edu.sa
The Dichloroacetyl Group: This group can be replaced by other acyl groups with some retention of activity, but the dichloroacetyl moiety is generally optimal.
Microbial Biotransformation and Environmental Fate of D Erythro Chloramphenicol
Identification of Microbial Strains Involved in Chloramphenicol (B1208) Biotransformation
A diverse range of bacteria capable of degrading and transforming chloramphenicol have been isolated from various environments, particularly from activated sludge and wastewater. nih.govacs.orgresearchgate.net These microorganisms possess the enzymatic machinery necessary to metabolize the antibiotic. Key strains identified in research include those from the genera Sphingomonas, Caballeronia, and Cupriavidus, which have been shown to be effective chloramphenicol degraders. nih.gov Studies have also implicated Enterococcus faecalis in the stereoselective transformation of chloramphenicol. nih.gov A consortium of microbes often acts synergistically to achieve more complete mineralization of the compound. nih.govnih.gov
Table 1: Microbial Strains Implicated in Chloramphenicol Biotransformation
| Genus/Species | Role in Biotransformation | Source Environment | Citations |
|---|---|---|---|
| Sphingomonas sp. | Degradation, Oxidation, Mineralization | Activated Sludge | nih.govacs.org |
| Caballeronia sp. | Degradation, Oxidation, Isomerization | Activated Sludge | nih.gov |
| Cupriavidus sp. | Synergistic Degradation | Activated Sludge | nih.gov |
| Enterococcus faecalis | Stereoselective Acetylation | Wastewater | nih.gov |
| Klebsiella sp. | Biodegradation under metal stress | --- | researchgate.net |
| Geobacter metallireducens | Degradation | --- | researchgate.net |
| Haemophilus influenzae | Metabolic Reduction | --- | researchgate.netresearchgate.net |
| Streptomyces sp. | Degradation | --- | researchgate.net |
| Clostridium acetobutylicum | Degradation | --- | researchgate.net |
Pathways of Chloramphenicol Degradation and Stereoisomer Formation in Microorganisms
The microbial breakdown of chloramphenicol is a multifaceted process involving several initial transformation steps. nih.gov Common pathways include nitroreduction, hydrolysis of the amide bond, and acetylation of the hydroxyl group at the C3 position. nih.govfrontiersin.org More comprehensive pathways have been elucidated, revealing that initial biotransformation can also proceed via oxidation at the C1-OH and C3-OH groups. nih.govnih.gov
A significant and more recently discovered pathway is the isomerization at the C2 chiral center of the chloramphenicol molecule. nih.govnih.gov Chloramphenicol (1R,2R-D-threo-chloramphenicol) has two chiral carbons, meaning four stereoisomers exist:
1R,2R-CAP (D-threo-chloramphenicol)
1S,2R-CAP (D-erythro-chloramphenicol)
1R,2S-CAP (L-erythro-chloramphenicol)
1S,2S-CAP (L-threo-chloramphenicol)
Microbial action can alter the stereochemistry at the C2 position, converting the biologically active D-threo isomer into its other stereoisomers, such as the D-erythro form. nih.gov This isomerization represents a novel biotransformation pathway and a potential mechanism of bacterial resistance, as different isomers exhibit varying levels of antibacterial activity. nih.gov
Enzymatic Transformations Leading to this compound (e.g., Isomerization at C2)
The formation of chloramphenicol stereoisomers, including this compound, is driven by specific enzymatic activities. The key transformation is the isomerization at the C2 carbon. nih.gov Research has shown that bacteria such as Caballeronia sp. can initiate this stereoisomerism. nih.gov While the specific enzyme responsible for this C2 isomerization has not yet been fully identified, its discovery has significantly advanced the understanding of chloramphenicol metabolism and resistance mechanisms. nih.gov
This isomerization process is distinct from other well-known enzymatic modifications of chloramphenicol. For instance, chloramphenicol acetyltransferase (CAT) is a widely studied enzyme that deactivates the antibiotic by acetylating its hydroxyl groups, a process that is also highly stereoselective. nih.govwhiterose.ac.ukwikipedia.org Additionally, a novel glucose-methanol-choline oxidoreductase has been identified in Sphingomonas sp. and Caballeronia sp., which is responsible for oxidizing the C3-OH group. nih.govnih.gov However, it is the enzymatic epimerization at C2 that directly leads to the formation of diastereomers like this compound. nih.gov
Role of this compound as a Metabolite in Environmental Systems
In environmental systems, this compound emerges as a microbial metabolite of the parent D-threo-chloramphenicol. nih.gov Its presence is a direct consequence of the biotransformation pathways active in resident microbial communities. nih.govnih.gov The stereoselective nature of microbial degradation means that while one isomer (the parent drug) is being consumed, other isomers may be formed and accumulate in the environment. bohrium.comnih.gov Therefore, the detection of this compound and other isomers in soil, water, or wastewater treatment systems serves as an indicator of active microbial processing of chloramphenicol contamination. bohrium.comresearchgate.netexplorationpub.comacs.org The accumulation of these isomers is significant because their toxicological profiles and antimicrobial potency can differ from the original compound, potentially altering the environmental risk. researchgate.net
Stereoselectivity in Environmental Degradation and Persistence of Chloramphenicol Isomers
Microbial degradation of chloramphenicol in the environment is a highly stereoselective process. nih.govwhiterose.ac.uk Research has demonstrated that certain microbial strains preferentially metabolize specific stereoisomers. For example, an environmental strain of Enterococcus faecalis was found to extensively transform R,R-(-)-chloramphenicol, while its enantiomer, S,S-(+)-chloramphenicol, remained largely unmetabolized. nih.gov This selectivity is often dictated by the specific enzymes involved, such as chloramphenicol acetyltransferase (CAT), which shows a strong preference for the naturally occurring R,R-(-) isomer. nih.govwhiterose.ac.uknih.gov
This stereoselectivity has profound implications for the persistence of different isomers in the environment. bohrium.com Isomers that are less readily metabolized by microbial enzymes will persist longer, leading to a shift in the enantiomeric or diastereomeric ratio of chloramphenicol in contaminated sites. researchgate.netresearchgate.net Consequently, environmental risk assessments that only consider the parent compound may underestimate the total environmental burden and potential long-term effects of these persistent stereoisomers. researchgate.netnih.gov
Table 2: Stereoselective Microbial Metabolism of Chloramphenicol Isomers
| Microbial Strain / Enzyme | Preferred Isomer for Metabolism | Unmetabolized/Persistent Isomer | Key Finding | Citations |
|---|---|---|---|---|
| Enterococcus faecalis (Strain 111) | R,R-(-)-chloramphenicol | S,S-(+)-chloramphenicol | Metabolism is highly stereoselective, with no metabolite formation observed from the S,S-(+)-isomer. | nih.gov |
| Chloramphenicol Acetyltransferase (CAT) | R,R-(-)-chloramphenicol | Other isomers | The enzyme's active site is structured to specifically bind and acetylate the naturally occurring isomer. | nih.govwhiterose.ac.uknih.gov |
| Wastewater Bacteria | R,S-p-CAP | S,R-p-CAP | Studies on different isomers show preferential degradation, leading to the accumulation of certain forms. | whiterose.ac.uk |
Ecological Implications of Stereoisomeric Transformations on Microbial Communities
The transformation of chloramphenicol into its various stereoisomers, including this compound, carries significant ecological consequences. The formation of isomers with reduced or no antibacterial activity represents a detoxification mechanism for the resistant microorganisms, allowing them to thrive in contaminated environments. nih.gov This process can alter the selective pressures on the broader microbial community.
The accumulation of specific, persistent stereoisomers in the environment could lead to currently unknown ecotoxicological effects. bohrium.comnih.gov Since biological activity is intimately linked to stereochemistry, different isomers may interact differently with non-target organisms in the ecosystem. researchgate.net Furthermore, the continuous exposure of microbial communities to sub-lethal concentrations of various antibiotic isomers could influence the dynamics of antibiotic resistance gene selection and dissemination within the environment. bohrium.comresearchgate.netexplorationpub.com Therefore, understanding these stereoisomeric transformations is crucial for accurately assessing the long-term ecological impact of pharmaceutical pollution. acs.orghelcom.fi
Mechanisms of Antibiotic Resistance in Relation to D Erythro Chloramphenicol
Stereoselectivity of Chloramphenicol (B1208) Acetyltransferases (CATs) towards Isomers
The most prevalent mechanism of chloramphenicol resistance is the enzymatic inactivation by Chloramphenicol Acetyltransferases (CATs). mdpi.compatsnap.com These enzymes catalyze the acetyl-CoA-dependent acetylation of the two hydroxyl groups on the propanediol (B1597323) side chain of chloramphenicol, rendering the antibiotic unable to bind to its ribosomal target. taylorandfrancis.comyoutube.com
A key feature of this resistance mechanism is its high degree of stereoselectivity. Research has demonstrated that CAT enzymes preferentially metabolize the naturally occurring and biologically active D-threo isomer of chloramphenicol (also referred to as R,R-(-)-chloramphenicol). nih.govbath.ac.uk In contrast, other stereoisomers, such as the S,S-(+)-enantiomer, are not significantly metabolized by these enzymes. nih.gov This stereospecificity is attributed to the co-evolution of the resistance mechanism with the naturally produced isomer of the antibiotic. nih.gov The inactivation process prevents chloramphenicol from binding to bacterial ribosomes. taylorandfrancis.comyoutube.com
Studies have shown that in the presence of bacteria expressing CAT, the concentration of the R,R-(-)-chloramphenicol enantiomer is significantly reduced, while the S,S-(+)-enantiomer remains largely untransformed. nih.gov This selective metabolism underscores the importance of stereochemistry in the interaction between the antibiotic and the resistance enzyme. The orientation around the first stereocenter of the chloramphenicol molecule is critical for the enzymatic transformation process. bath.ac.uk
Efflux Pump Systems and Differential Transport of Stereoisomers
Another significant mechanism of resistance to chloramphenicol involves the active removal of the drug from the bacterial cell by efflux pumps. mdpi.commdpi.com These transport proteins, located in the bacterial cell membrane, prevent the intracellular accumulation of the antibiotic to toxic levels. mdpi.comnih.gov Several families of efflux pumps have been implicated in chloramphenicol resistance, including the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family. nih.govnih.gov
Overexpression of genes encoding these pumps, such as the cmlA gene, can lead to a multidrug resistance phenotype, as these pumps are often capable of extruding a wide range of structurally diverse compounds. nih.govplos.org For instance, the AcrAB-TolC efflux system in E. coli and the BpeEF-OprC in Burkholderia pseudomallei have been shown to contribute to chloramphenicol resistance. nih.gov The activity of these pumps can sometimes be counteracted by efflux pump inhibitors, which can restore bacterial susceptibility to the antibiotic. nih.govplos.org
While the role of efflux pumps in extruding chloramphenicol is well-established, there is a lack of specific research detailing the differential transport of its various stereoisomers. Current literature generally refers to the efflux of "chloramphenicol" without distinguishing between the D-Erythro, L-Threo, D-Threo, and L-Erythro forms. nih.govnih.govplos.org Therefore, it remains an area for further investigation whether these efflux systems exhibit stereoselectivity in their transport of chloramphenicol isomers.
Target Site Modifications (e.g., Ribosomal Mutations) and Their Impact on D-Erythro-chloramphenicol Interactions
Chloramphenicol exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of protein synthesis. patsnap.commdpi.com Resistance can arise from modifications to this target site, which prevent or reduce the binding affinity of this compound. These modifications are typically the result of mutations in the genes encoding the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. researchgate.net
Mutations at specific nucleotide positions within the 23S rRNA gene have been identified as conferring resistance to chloramphenicol. These mutations are often located in the peptidyl transferase center, the region where chloramphenicol binds. The presence of these mutations sterically hinders the interaction of the antibiotic with the ribosome, thereby allowing protein synthesis to proceed even in the presence of the drug.
Reported 23S rRNA Mutations Conferring Chloramphenicol Resistance
| Nucleotide Position (E. coli numbering) | Type of Mutation | Bacterial Species |
|---|---|---|
| 2057 | Guanine to Adenine (G→A) transition | Escherichia coli |
| 2088 | Adenine to Cytosine (A→C) transversion | Halobacterium halobium |
| 2471 | Cytosine to Uracil (C→U) transition | Halobacterium halobium |
| 2503 | Adenine to Uracil (A→U) mutation | Mycobacterium smegmatis |
These mutations in the ribosomal target site represent a significant mechanism of resistance as they directly impact the ability of this compound to inhibit bacterial growth.
Role of Stereoisomerization as a Bacterial Resistance Mechanism
While stereochemistry is central to the enzymatic inactivation of this compound by CATs, there is currently no substantial scientific evidence to suggest that bacteria employ stereoisomerization as a direct mechanism of resistance. Stereoisomerization would involve the conversion of the active D-Erythro isomer into one of its less active or inactive stereoisomers (L-Erythro, D-Threo, or L-Threo).
A recent study has identified isomerization as a novel biotransformation pathway for chloramphenicol in microbial communities; however, this was not linked to a specific resistance mechanism where the active isomer is converted to an inactive form to protect the cell. The predominant and well-characterized stereochemistry-based resistance mechanism remains the stereoselective acetylation by CATs, which inactivates the drug without altering its core stereochemical configuration.
Genetic Basis and Dissemination of Resistance Genes Affecting Chloramphenicol Stereoisomers
The genes responsible for chloramphenicol resistance are often located on mobile genetic elements, which facilitates their spread among bacterial populations. This horizontal gene transfer is a major contributor to the dissemination of antibiotic resistance.
The primary genes associated with chloramphenicol resistance are the cat genes, which encode for Chloramphenicol Acetyltransferases, and the cml genes, which often encode for efflux pumps. These genes are frequently found on plasmids and transposons. The presence of these resistance genes on such mobile elements allows for their transfer between different bacterial species and genera, contributing to the widespread prevalence of chloramphenicol resistance.
Furthermore, these resistance determinants are often part of larger mobile genetic elements that also carry genes conferring resistance to other classes of antibiotics. This genetic linkage can lead to the co-selection of multidrug resistance, where the use of one antibiotic can select for and maintain resistance to others, including chloramphenicol.
Genetic Basis of Chloramphenicol Resistance
| Resistance Gene | Encoded Protein/Mechanism | Genetic Element | Mode of Dissemination |
|---|---|---|---|
| catA1, catB | Chloramphenicol Acetyltransferase (CAT) | Plasmids, Transposons (e.g., Tn9) | Horizontal Gene Transfer |
| cmlA | Efflux Pump | Plasmids, Class 1 Integrons | Horizontal Gene Transfer |
| floR | Efflux Pump (also confers florfenicol (B1672845) resistance) | Plasmids | Horizontal Gene Transfer |
| 23S rRNA gene | Ribosomal Target Site | Chromosome | Vertical Gene Transfer (mutations) |
The dissemination of these genes on mobile elements is a critical factor in the evolution and persistence of resistance to this compound in clinically relevant bacteria.
Advanced Analytical Methodologies for D Erythro Chloramphenicol Research
Chiral Chromatography Techniques for Stereoisomer Separation (e.g., Chiral HPLC, Supercritical Fluid Chromatography (SFC))
The separation of D-erythro-chloramphenicol from its other stereoisomers is a critical analytical challenge due to their identical chemical formulas and physical properties. Chiral chromatography is the cornerstone for achieving this separation.
Chiral High-Performance Liquid Chromatography (HPLC) has been successfully employed for the resolution of chloramphenicol (B1208) enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation. For instance, a Whelk-O1 CSP has been used to resolve the enantiomers of related compounds like synthomycin, thiamphenicol, and florfenicol (B1672845). researchgate.net Another approach involves derivatizing the stereoisomeric bases with a homochiral isothiocyanate, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, and separating the resulting diastereomeric thioureas on a C18 column. nih.gov Furthermore, a chiral α1-acid glycoprotein (B1211001) (AGP) column with isocratic elution has been applied for the quantitative analysis of all eight chloramphenicol isomers in urine. nih.govcabidigitallibrary.org
Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for chiral separations, offering advantages such as high efficiency and speed. researchgate.net SFC, particularly when coupled with mass spectrometry (SFC-MS), is a powerful tool for the chiral analysis of chloramphenicol and its metabolites. whiterose.ac.ukbohrium.combath.ac.ukresearchgate.net For example, the enantiomers of chloramphenicol have been separated using a Waters Trefoil Amy1 column with a mobile phase consisting of CO2 and a mixture of methanol, isopropanol, and ethanol (B145695) with ammonium (B1175870) hydroxide. frontiersin.orgnih.gov This method has been instrumental in studying the stereoselective metabolism of chloramphenicol by bacteria. whiterose.ac.ukbohrium.combath.ac.ukresearchgate.net
Table 1: Examples of Chiral Chromatography Conditions for Chloramphenicol Isomer Separation
| Technique | Chiral Stationary Phase (CSP)/Column | Mobile Phase | Application |
| Chiral HPLC | Whelk-01 | n-hexane/ethanol (97:3) | Separation of synthomycin enantiomers. researchgate.net |
| Chiral HPLC | α1-acid glycoprotein (AGP) | Isocratic elution | Quantitative analysis of eight chloramphenicol isomers in urine. nih.govcabidigitallibrary.org |
| Chiral SFC | Waters Trefoil Amy1 | CO2 and 1:1:1 methanol:isopropanol:ethanol with 0.1% ammonium hydroxide | Separation of chloramphenicol enantiomers. frontiersin.orgnih.gov |
Mass Spectrometry-Based Approaches for Qualitative and Quantitative Analysis of Stereoisomers
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly specific and sensitive technique for the analysis of chloramphenicol isomers. wur.nl When combined with a chromatographic separation method like liquid chromatography (LC), it becomes a powerful tool for both identifying and quantifying these isomers.
For qualitative analysis, different product ions can be obtained for the various isomers of chloramphenicol. For instance, the highly abundant product ion at m/z 152 is characteristic of para-chloramphenicol and is absent in the meta-isomers. wur.nl This difference in fragmentation patterns allows for the discrimination between positional isomers.
For quantitative analysis, multiple reaction monitoring (MRM) mode is often employed. In this mode, specific precursor-to-product ion transitions are monitored for each analyte. For chloramphenicol, typical MRM transitions include 320.8 > 151.8 for quantification and 320.8 > 194.0 for confirmation. frontiersin.org The use of a deuterated internal standard, such as chloramphenicol-d5 (B1429905) (with an MRM transition of 325.9 > 157.0), is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. frontiersin.org
The combination of chiral chromatography with tandem mass spectrometry (chiral LC-MS/MS) allows for the specific confirmatory analysis of all chloramphenicol isomers. wur.nl This approach is essential for accurately determining the presence and quantity of the biologically active this compound in complex matrices.
Table 2: Mass Spectrometry Parameters for Chloramphenicol Analysis
| Parameter | Value/Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI) Negative | frontiersin.orgwur.nl |
| Precursor Ion [M-H]⁻ | m/z 320.8 | frontiersin.org |
| Quantitative Product Ion | m/z 151.8 | frontiersin.org |
| Qualitative Product Ion | m/z 194.0 | frontiersin.org |
| Internal Standard (IS) | Chloramphenicol-d5 | frontiersin.org |
| IS Precursor Ion | m/z 325.9 | frontiersin.org |
| IS Product Ion | m/z 157.0 | frontiersin.org |
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR)) for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in the molecule. The FT-IR spectrum of chloramphenicol shows characteristic absorption peaks corresponding to its various structural components. For example, O-H and N-H stretching vibrations are observed in the range of 3352-3246 cm⁻¹. usc.eduwalshmedicalmedia.com Aromatic C-H stretching appears around 3081 cm⁻¹. usc.eduwalshmedicalmedia.com The carbonyl (C=O) stretching of the acylamino group is found at approximately 1681 cm⁻¹, while C=C stretching is observed at 1559 cm⁻¹. usc.eduwalshmedicalmedia.com The presence of the nitro (NO₂) group is confirmed by a peak around 1521 cm⁻¹, and the C-Cl stretching is seen at 662 cm⁻¹. usc.eduwalshmedicalmedia.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural elucidation. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov The chemical shifts, splitting patterns, and coupling constants in the NMR spectrum allow for the precise assignment of each proton and carbon atom in the structure of this compound, confirming its stereochemistry.
Table 3: Characteristic FT-IR Absorption Peaks for Chloramphenicol
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H and N-H stretching | 3352-3246 | usc.eduwalshmedicalmedia.com |
| Aromatic C-H stretching | 3081 | usc.eduwalshmedicalmedia.com |
| C=O stretching (acylamino) | 1681 | usc.eduwalshmedicalmedia.com |
| C=C stretching | 1559 | usc.eduwalshmedicalmedia.com |
| NO₂ stretching | 1521 | usc.eduwalshmedicalmedia.com |
| C-Cl stretching | 662 | usc.eduwalshmedicalmedia.com |
Development of Hyphenated Techniques for Comprehensive Profiling of Chloramphenicol Stereoisomers and Metabolites
Hyphenated techniques, which combine a separation method with a detection method, are essential for the comprehensive analysis of this compound, its stereoisomers, and metabolites in complex samples. ijpsonline.comsemanticscholar.orgajrconline.org These techniques offer high sensitivity, selectivity, and the ability to provide structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used hyphenated technique for this purpose. wur.nllcms.cznih.gov It combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry. Chiral LC-MS/MS, in particular, allows for the separation and quantification of individual stereoisomers, which is crucial for understanding the stereoselective metabolism and disposition of the drug. wur.nlresearchgate.net This technique has been successfully applied to analyze chloramphenicol isomers and their metabolites in various matrices, including urine, honey, and seafood. nih.govcabidigitallibrary.orgacs.orgnih.gov
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) has emerged as a valuable alternative to LC-MS for chiral analysis. whiterose.ac.ukbohrium.combath.ac.ukresearchgate.net SFC can provide faster separations and is compatible with a wider range of stationary phases. When coupled with mass spectrometry, SFC-MS is a powerful tool for investigating the stereoselective metabolism of chloramphenicol in biological and environmental systems. whiterose.ac.ukbohrium.combath.ac.ukresearchgate.net
Other hyphenated techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF) are used for full chemical profiling and metabolite identification. nih.gov This approach provides high-resolution mass data, which aids in the elucidation of unknown metabolite structures. nih.gov
The development and application of these advanced hyphenated techniques have significantly enhanced our ability to perform comprehensive profiling of chloramphenicol stereoisomers and their metabolites, providing critical insights into their pharmacological and toxicological properties.
Method Validation for Specificity, Sensitivity, and Reproducibility in Research Matrices
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of research data for this compound. Method validation demonstrates that a particular analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, sensitivity, linearity, accuracy, and reproducibility. portal.gov.bdsciencepublishinggroup.comscispace.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of this compound, this means the method must be able to distinguish it from its stereoisomers and any other interfering substances in the sample matrix. nih.govcabidigitallibrary.org
Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For instance, a validated LC-MS/MS method for chloramphenicol in poultry meal reported a decision limit (CCα) of 0.29 µg/kg and a detection capability (CCβ) of 0.32 µg/kg. portal.gov.bdsciencepublishinggroup.com
Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. This can be assessed through inter-laboratory comparisons or by evaluating the method's performance over time with different analysts and equipment. A validated method for chloramphenicol isomers in urine demonstrated a within-laboratory reproducibility of all isomers below 20%. nih.govcabidigitallibrary.org
Regulatory bodies often provide guidelines for method validation. For example, the European Union's Commission Decision 2002/657/EC outlines the performance criteria and validation procedures for analytical methods for residues of veterinary medicines in food of animal origin. nih.govmdpi.comnih.gov Adherence to such guidelines ensures that the analytical data generated are robust, reliable, and comparable across different laboratories.
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Example Acceptance Criteria (based on literature) |
| Specificity | Ability to differentiate the analyte from other substances. | No interference at the retention time of the analyte. nih.gov |
| Linearity (R²) | Proportionality of the signal to the analyte concentration. | > 0.99 portal.gov.bdsciencepublishinggroup.comcabidigitallibrary.org |
| Accuracy (Recovery) | Closeness of the measured value to the true value. | 94% to 100% portal.gov.bdsciencepublishinggroup.com |
| Precision (RSD) | Closeness of repeated measurements. | < 11% portal.gov.bdsciencepublishinggroup.com |
| Decision Limit (CCα) | The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. | 0.29 µg/kg in poultry meal. portal.gov.bdsciencepublishinggroup.com |
| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. | 0.32 µg/kg in poultry meal. portal.gov.bdsciencepublishinggroup.com |
Rational Design and Investigation of D Erythro Chloramphenicol Derivatives and Analogs
Synthesis Strategies for D-Erythro-chloramphenicol Scaffold Modifications
The chemical architecture of this compound, characterized by a p-nitrophenyl group, a propanediol (B1597323) moiety, and a dichloroacetyl tail, offers multiple sites for modification. nih.govmdpi.com Researchers have explored various synthetic strategies to alter this scaffold, aiming to improve its pharmacological profile. Only the naturally occurring D-threo isomer exhibits significant antimicrobial activity. mdpi.comnih.gov
Key modification strategies include:
Modification of the Dichloroacetyl Moiety: This part of the molecule is crucial for its antibacterial potency. nih.gov Early studies involved substituting the dichloroacetyl group with mono- or polysubstituted acetyl groups containing fluorine, bromine, or iodine, though these analogs were generally less active than the parent compound. nih.gov More recent approaches have focused on replacing the dichloroacetyl residue with other chemical entities, such as amino acids, peptides, or polyamines, to create novel derivatives with potentially new properties. nih.govmdpi.com The synthesis of these analogs often begins with the hydrolysis of chloramphenicol (B1208) to produce chloramphenicol amine (CAM), which is then acylated with the desired chemical group. nih.govnih.gov
Modification of the p-Nitrobenzene Moiety: The p-nitrobenzene ring has also been a target for modification. For instance, replacing the phenyl group with a nitrothienyl group resulted in chlornitrothienylcol, and substituting the p-nitro group with an acetyl group yielded acetophenicol. ekb.eg Another notable derivative is thiamphenicol, where the nitro group is replaced by a methylsulfonyl group. nih.gov
Modification of the Hydroxyl Groups: The primary and secondary hydroxyl groups on the propanediol backbone can be acylated. Selective acylation, often enzyme-mediated, can produce 1-O-acyl or 1,3-O-diacyl derivatives. mdpi.comnih.gov
Conjugation to Other Molecules: Chloramphenicol has been conjugated to various molecules, including polyamines and triphenylphosphonium (TPP) cations, to create chimeric compounds. nih.govmdpi.commdpi.com These conjugates are designed to have dual-acting mechanisms or improved cellular uptake.
A general scheme for the synthesis of amino acid derivatives involves the initial acid hydrolysis of chloramphenicol to yield chloramphenicol amine, followed by acylation with activated amino acids. nih.gov
Structure-Guided Design of Novel Compounds with Tailored Biological Activities
Structure-guided design has been instrumental in the development of novel this compound derivatives with specific biological activities. By understanding the structural basis of its interaction with its primary target, the bacterial ribosome, and with resistance-conferring enzymes like chloramphenicol acetyltransferase (CAT), researchers can rationally design modifications to enhance potency and evade resistance mechanisms. nih.govnih.gov
For example, the design of analogs that are poor substrates for CAT is a key strategy to combat resistance. nih.gov Detailed structural information of CAT has been used to guide the design of inhibitors of this enzyme, which could potentially be used to re-sensitize resistant bacteria to chloramphenicol. nih.gov
The structural similarity of chloramphenicol to the 3′-terminus of aminoacyl-tRNA has prompted the synthesis of various aminoacyl and peptidyl analogs. nih.gov Some of these derivatives have been designed to have additional binding interactions within the ribosomal peptidyl transferase center (PTC). nih.gov For instance, the L-histidyl analog of chloramphenicol amine (His-CAM) was found to bind to the ribosome with a tenfold higher affinity than chloramphenicol itself. nih.gov
Furthermore, derivatives have been designed to target other cellular machinery. A series of novel chloramphenicol amine derivatives were synthesized and evaluated as potent inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme implicated in cancer. nih.gov
Evaluation of Derivatives for Enhanced or Altered Molecular Interactions
The synthesized derivatives of this compound are subjected to rigorous evaluation to assess their biological activity and molecular interactions. These evaluations often involve determining the minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria. ekb.eg
Several studies have shown that modifications can lead to altered or enhanced biological activities:
Antibacterial Activity: Some derivatives have demonstrated improved activity against resistant bacterial strains. For example, chlornitrothienylcol and acetophenicol were found to be more active antibacterial agents than chloramphenicol with less susceptibility to bacterial resistance. ekb.eg Similarly, a bis-dichloroacetyl derivative of ornithine displayed high antimicrobial activity both in vivo and in vitro. mdpi.com However, not all modifications lead to improved antibacterial potency; many aminoacyl and peptidyl conjugates, for instance, were found to be less active than the parent compound. nih.gov
Anticancer Activity: The conjugation of chloramphenicol with polyamines has been explored to develop compounds with anticancer properties. mdpi.com The rationale is that the polyamine moiety may facilitate uptake into cancer cells, which have active polyamine transport systems. mdpi.com
Enzyme Inhibition: As mentioned, derivatives have been specifically designed and evaluated as enzyme inhibitors. For example, compound 13b, a chloramphenicol amine derivative, showed potent inhibitory activity against aminopeptidase N with an IC50 value of 7.1 μM. nih.gov
The following table summarizes the biological activities of selected this compound derivatives.
| Derivative | Modification | Target/Activity | Key Findings |
| Chlornitrothienylcol | Phenyl group replaced with nitrothienyl group | Antibacterial | More active than chloramphenicol, less bacterial resistance. ekb.eg |
| Acetophenicol | p-nitro group replaced with acetyl group | Antibacterial | More active than chloramphenicol, less bacterial resistance. ekb.eg |
| His-CAM | Dichloroacetyl group replaced with L-histidine | Ribosome Binding | 10-fold higher affinity for the bacterial ribosome than chloramphenicol. nih.gov |
| Compound 13b | Amine derivative | Aminopeptidase N Inhibition | Potent inhibitor with an IC50 of 7.1 μM. nih.gov |
| Bis-dichloroacetyl derivative of ornithine | Dichloroacetyl group replaced with a modified ornithine | Antibacterial | Displayed the highest antimicrobial activity among a series of tested compounds. mdpi.com |
Computational Chemistry, Molecular Dynamics, and Docking Studies for Structure-Function Elucidation
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the structure-function relationships of this compound and its derivatives. nih.govuobaghdad.edu.iqnih.gov These techniques provide insights into the binding modes of these compounds to their biological targets, helping to rationalize their activities and guide the design of new analogs.
Molecular docking studies have been employed to predict the binding poses of chloramphenicol derivatives within the active site of the bacterial ribosome and enzymes like CAT. nih.govnih.govresearchgate.net For instance, docking studies of chloramphenicol within the proton-coupled oligopeptide transporter YdgR suggested a binding mode similar to its interaction with the multidrug resistance transporter MdfA. nih.gov Such studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.net
MD simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations have been used to study the binding of chloramphenicol-polyamine conjugates to the E. coli ribosome, revealing how the polyamine tail can establish additional interactions within the ribosomal tunnel. researchgate.net Similarly, MD simulations have been used to investigate the interactions of triphenylphosphonium analogs of chloramphenicol with the bacterial ribosome. nih.gov
A molecular docking study investigating mutations in the 23S rRNA of the E. coli ribosome revealed significant alterations in the interactions between chloramphenicol and the mutant ribosomes, providing a structural basis for resistance. researchgate.net
Exploration of this compound Derivatives as Biochemical Probes
The unique structure of this compound and its specific binding to the bacterial ribosome have made its derivatives valuable tools as biochemical probes to study ribosomal function and the mechanism of protein synthesis.
Derivatives with chemically reactive groups have been synthesized to act as affinity labels. For example, compounds with a haloacyl tail, such as those containing a bromoacetyl or iodoacetyl group, have been used to covalently label the chloramphenicol binding site on ribosomes. nih.gov This allows for the identification of the specific ribosomal components that are in close proximity to the bound antibiotic. One such derivative, an irreversible inhibitor of chloramphenicol acetyltransferase, was used as an affinity probe for the catalytic site of this enzyme. nih.gov
The development of fluorescently labeled chloramphenicol analogs could also serve as powerful probes for studying its uptake, distribution, and target engagement in living cells. While not explicitly detailed in the provided context, this remains a logical extension of the use of derivatives as biochemical probes.
Future Research Directions and Academic Significance of D Erythro Chloramphenicol Studies
Elucidating Novel Biological Roles and Off-Target Effects
While the primary mechanism of D-Erythro-chloramphenicol is the inhibition of bacterial protein synthesis, future research is increasingly focused on identifying novel biological roles and off-target effects, particularly in eukaryotic cells. A significant area of investigation is its impact on mitochondria. Due to the similarity between mitochondrial and bacterial ribosomes, this compound can inhibit mitochondrial protein synthesis. asm.orgslideshare.net This inhibition is considered a primary cause of the dose-dependent bone marrow suppression observed during its therapeutic use. asm.orgslideshare.net
Recent studies have delved deeper into the downstream consequences of this mitochondrial toxicity. Research indicates that chloramphenicol-induced mitochondrial dysfunction is linked to decreased expression of the transferrin receptor and reduced synthesis of ferritin, key proteins in iron metabolism. harvard.edu This disruption of iron homeostasis may explain the impaired heme synthesis and the accumulation of iron in the mitochondria of erythroid precursor cells, a hallmark of sideroblastic anemia. harvard.edu Furthermore, chloramphenicol (B1208) treatment has been shown to induce mitochondrial stress and restrict ATP production, which can have wide-ranging cellular effects. researchgate.net
Beyond its effects on mitochondria, research has pointed to other potential off-target activities. For instance, high concentrations of D-threo-chloramphenicol have been observed to inhibit the synthesis of lipids, such as unsaturated fatty acids and ergosterol, induced by oxygen in yeast. nih.gov The L-threo isomer, however, does not produce this effect, highlighting the stereospecificity of these interactions. nih.gov Although the four stereoisomers are biologically active to varying degrees, with the D-threo (R,R) isomer being the most potent antibacterial agent, some research suggests that the other isomers, while lacking significant antibacterial properties, may possess other biological activities in eukaryotic organisms. researchgate.netnih.gov Elucidating these novel roles and off-target effects is critical for understanding the full biological profile of this compound and for potentially repurposing its scaffold for new therapeutic applications.
Comprehensive Environmental Risk Assessment Frameworks Incorporating Stereoisomerism
The growing concern over pharmaceutical pollution necessitates the development of more sophisticated environmental risk assessment (ERA) frameworks. For chiral drugs like chloramphenicol, it is crucial that these frameworks account for stereoisomerism. The different stereoisomers of chloramphenicol exhibit varying biological activities and degradation rates in the environment. bath.ac.ukresearchgate.netwhiterose.ac.uk Only the D-threo (R,R) isomer possesses significant antimicrobial activity. researchgate.net However, environmental transformation processes can be stereoselective, potentially leading to the accumulation of one isomer over others. bath.ac.ukresearchgate.netwhiterose.ac.uk
Wastewater treatment plants are recognized as hotspots for the spread of antibiotic resistance, and the bacteria within these plants can play a role in the bioremediation of antibiotics. bath.ac.ukbohrium.com Studies have demonstrated that the metabolism of chloramphenicol by bacteria can be stereoselective. bath.ac.ukresearchgate.net For example, the enzyme chloramphenicol acetyltransferase can preferentially transform certain isomers, leading to the potential accumulation of the less degradable isomers in the environment. bath.ac.ukwhiterose.ac.ukbohrium.com This highlights the inadequacy of ERAs that only measure the total concentration of a chiral drug without distinguishing between its stereoisomers.
Future research must focus on developing comprehensive ERAs that integrate the analysis of individual stereoisomers. This involves creating advanced analytical techniques, such as supercritical-fluid chromatography coupled with mass spectrometry, to accurately quantify the different isomers in environmental samples. researchgate.net Understanding the stereoselective fate, transport, and ecotoxicity of this compound and its counterparts will lead to more accurate assessments of the environmental risks posed by this and other chiral antibiotics. bath.ac.ukwhiterose.ac.uk
Utilization of this compound in Studying Ribosomal Plasticity and Drug Binding Sites
This compound and its derivatives are invaluable tools for probing the structure and function of the ribosome, particularly the peptidyl transferase center (PTC) located on the large ribosomal subunit. nih.govnih.govosti.gov High-resolution crystal structures of chloramphenicol bound to the ribosome have provided deep insights into its mechanism of action, showing how it binds to the A-site of the PTC and physically obstructs the binding of the aminoacyl-tRNA, thereby inhibiting peptide bond formation. nih.govpnas.orgresearchgate.net
Interestingly, research has revealed that the inhibitory action of chloramphenicol is context-specific, depending on the amino acid sequence of the nascent polypeptide chain. nih.gov The drug's binding site is not static but is remodeled by the growing peptide, particularly the penultimate amino acid residue, which can either enhance or obstruct the drug's placement. nih.gov This dynamic interaction highlights the plasticity of the ribosome and provides a more nuanced understanding of how antibiotics function.
Furthermore, the competitive binding between chloramphenicol and other antibiotics, such as macrolides like erythromycin (B1671065), has been used to map their respective binding sites. nih.govresearchgate.net Although they bind to adjacent but distinct sites—chloramphenicol at the PTC and erythromycin in the nascent polypeptide exit tunnel (NPET)—high-resolution structures have shown a direct steric overlap between the dichloroacetic moiety of chloramphenicol and the desosamine (B1220255) sugar of erythromycin, explaining their mutually exclusive binding. nih.govresearchgate.net The synthesis of chloramphenicol analogs, such as amino-acid derivatives, further aids in exploring the contours of the drug-binding pocket and the upper regions of the peptide exit tunnel. osti.gov These studies not only clarify the mechanisms of antibiotic action and resistance but also provide a foundational basis for the rational design of new and more effective antibacterial agents. pnas.org
Advancements in Stereoselective Bioremediation Technologies
The environmental persistence of antibiotics like chloramphenicol is a significant concern, and bioremediation offers a promising strategy for their removal. Given the stereospecific nature of chloramphenicol's biological activity and degradation, future advancements in bioremediation must be stereoselective. Research has shown that microbial consortia enriched from environments like activated sludge can efficiently degrade chloramphenicol. nih.govnih.gov
A key finding is that the biotransformation of chloramphenicol is stereospecific. For instance, a newly discovered biotransformation pathway involves the isomerization at the C2 chiral center, converting the D-threo form to the L-erythro form. nih.gov Additionally, bacterial enzymes like chloramphenicol acetyltransferase exhibit high stereoselectivity, metabolizing the R,R-(-)-enantiomer while leaving the S,S-(+)-enantiomer untransformed. researchgate.netnih.gov This can lead to the accumulation of specific, potentially less degradable, isomers in the environment.
Future bioremediation technologies should aim to harness or engineer microbes and enzymes capable of degrading all stereoisomers of chloramphenicol. This involves identifying and characterizing novel enzymes and metabolic pathways from diverse microbial communities. nih.govnih.gov The development of bacterial consortia with complementary stereoselective degradation capabilities could ensure the complete mineralization of the parent compound and its isomers. nih.gov Such advanced, stereoselective bioremediation strategies will be crucial for effectively removing chiral pollutants from the environment and mitigating their ecological impact.
Discovery of New Biochemical or Enzyme Inhibitors Based on the D-Erythro Scaffold
The D-Erythro scaffold of chloramphenicol, characterized by a 2-amino-1,3-propanediol (B45262) moiety linked to an aromatic ring, holds potential for the development of new biochemical and enzyme inhibitors beyond its traditional antibacterial role. nih.gov While much of the synthetic effort has focused on creating analogs with improved antibacterial properties or reduced toxicity, the core structure is a versatile starting point for designing inhibitors for other biological targets. nih.govnih.gov
Current investigations are exploring the use of the chloramphenicol scaffold to create agents with different modes of action, such as selective antiproliferative agents for cancer therapy. nih.gov The known off-target effects of chloramphenicol, such as the inhibition of mitochondrial protein synthesis, suggest that derivatives could be designed to specifically target mitochondrial processes, which are often dysregulated in cancer cells. researchgate.netnih.gov
The synthesis of peptide-chloramphenicol conjugates represents another promising avenue. nih.gov By attaching peptides that mimic nascent polypeptide chains, researchers can study the interactions between these chains and the ribosomal exit tunnel. nih.gov This approach could lead to the development of inhibitors that specifically modulate the translation of certain proteins. The D-Erythro scaffold provides a proven structural foundation that can be chemically modified to interact with a variety of enzymatic active sites. Future research in medicinal chemistry could leverage this scaffold to design novel inhibitors for a range of enzymes, expanding its therapeutic utility far beyond its original antibiotic function.
Q & A
Basic Research Questions
Q. What are the key structural and functional differences between D-Erythro-chloramphenicol and its stereoisomers, and how do these differences impact antimicrobial activity?
- Methodological Answer : Comparative studies using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemical configurations. Pair these with in vitro susceptibility assays (e.g., MIC determination against Gram-negative bacteria) to correlate structure-activity relationships. Ensure controls for solvent effects and purity (>95% by HPLC) to minimize confounding variables .
Q. How can researchers validate the purity of this compound in synthesized or commercial samples?
- Methodological Answer : Employ a two-tiered analytical approach:
Chromatographic separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 278 nm) to assess purity.
Spectroscopic confirmation : Validate via high-resolution mass spectrometry (HRMS) and FT-IR to confirm molecular weight and functional groups. Cross-reference with published spectral databases to rule out contaminants .
Q. What experimental models are most suitable for studying this compound’s mechanism of action in bacterial protein synthesis inhibition?
- Methodological Answer : Utilize E. coli ribosome binding assays with radiolabeled chloramphenicol (e.g., ³H-CAP) to quantify interaction with the 50S ribosomal subunit. Pair with cryo-EM to visualize binding sites. For functional validation, employ cell-free translation systems to monitor peptide bond formation inhibition .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?
- Methodological Answer : Design a pharmacokinetic-pharmacodynamic (PK/PD) study to evaluate:
- Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration in murine models.
- Tissue penetration : Use microdialysis probes in target organs (e.g., liver, lungs).
- Resistance factors : Screen for acetyltransferase (CAT) gene expression in bacterial isolates from treated hosts .
Q. What strategies can overcome bacterial resistance to this compound while minimizing toxicity to eukaryotic cells?
- Methodological Answer : Explore derivatization of the primary hydroxyl group (e.g., amino acid conjugates) to evade CAT-mediated resistance. Test cytotoxicity in mammalian cell lines (e.g., HepG2) using MTT assays. Prioritize compounds with >10-fold selectivity indices (IC50 mammalian cells / MIC bacterial) .
Q. How should researchers design a scoping review to map existing literature on this compound’s environmental persistence and ecotoxicological effects?
- Methodological Answer : Follow Arksey & O’Malley’s framework:
Identify research questions : Focus on degradation pathways (e.g., hydrolysis, photolysis) and LC50 values in aquatic organisms.
Screen databases : Use Web of Science, PubMed, and EMBASE with keywords: “chloramphenicol AND (environmental fate OR ecotoxicity)”.
Consult stakeholders : Engage microbiologists and environmental chemists to prioritize gaps (e.g., soil microbiota impacts) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound’s mitochondrial toxicity in eukaryotic cells?
- Methodological Answer :
- Replicate studies : Use standardized cell lines (e.g., HEK293) and identical assay conditions (e.g., 48-hour exposure, 37°C, 5% CO2).
- Endpoint diversity : Compare ATP depletion (luminescence assays), ROS generation (DCFDA fluorescence), and mitochondrial membrane potential (JC-1 staining).
- Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies, adjusting for publication bias via funnel plots .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
